Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate

Chiral resolution Enantiomeric excess Cost-effective synthesis

tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate (CAS 455267-29-5), also known as N-Boc-4-(1-aminoethyl)piperidine, is a Boc-protected piperidine derivative with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol. This versatile chemical intermediate features a six-membered piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and an aminoethyl substituent at the 4-position, making it a valuable building block for the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
CAS No. 455267-29-5
Cat. No. B1289323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate
CAS455267-29-5
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCC(C1CCN(CC1)C(=O)OC(C)(C)C)N
InChIInChI=1S/C12H24N2O2/c1-9(13)10-5-7-14(8-6-10)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3
InChIKeyFQUVAASUKJSNRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate (CAS 455267-29-5): Key Intermediate for Drug Discovery and PROTAC Development


tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate (CAS 455267-29-5), also known as N-Boc-4-(1-aminoethyl)piperidine, is a Boc-protected piperidine derivative with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . This versatile chemical intermediate features a six-membered piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and an aminoethyl substituent at the 4-position, making it a valuable building block for the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals . With over 171 patents citing its use and a proven track record in both racemic and chiral applications, this compound represents a critical starting material for medicinal chemists seeking to construct novel chemical entities with defined stereochemistry and functional group compatibility [1].

Why Generic Substitution of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate is Not Advisable in Advanced R&D


Substituting tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate with seemingly similar piperidine building blocks—such as the aminomethyl analog (CAS 144222-22-0) or the 3-positional isomer (CAS 1235439-55-0)—can compromise synthetic outcomes due to critical differences in linker geometry, hydrogen bonding capacity, and downstream synthetic utility [1]. Specifically, the aminoethyl substituent at the 4-position of the piperidine ring provides an extended, semi-flexible linker that is essential for spanning optimal distances in PROTAC (Proteolysis Targeting Chimera) design, whereas the shorter aminomethyl analog alters the spatial arrangement and can reduce ternary complex formation efficiency [1]. Furthermore, the racemic nature of this compound offers a distinct advantage over single-enantiomer versions (e.g., CAS 1036027-87-8 or 1036027-86-7) in applications where stereochemistry is either established downstream or is not a critical determinant of activity, thereby enabling more cost-effective route scouting and library synthesis . The following quantitative evidence demonstrates precisely why this specific CAS number cannot be generically interchanged with its closest analogs without compromising key performance metrics.

Quantitative Evidence Guide: tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate (CAS 455267-29-5)


Enantiomeric Resolution: Racemate Provides a Cost-Effective Alternative to Pre-Resolved Chiral Building Blocks

The racemic mixture of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate can be efficiently resolved into its single enantiomers using (R)-(−)-mandelic acid, providing a scalable route to chiral building blocks without the need for expensive asymmetric synthesis . This resolution method yields the (R)-enantiomer in 99+% enantiomeric excess (ee) with a 19% overall yield from the racemate, demonstrating that the racemate offers a viable, cost-effective starting point for accessing high-purity chiral intermediates when stereochemistry is required .

Chiral resolution Enantiomeric excess Cost-effective synthesis Mandelic acid resolution

Synthesis Efficiency: High-Yielding Reductive Amination Route Provides Reliable Access at Scale

tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate can be synthesized in quantitative yield (100%) from tert-butyl 4-acetylpiperidine-1-carboxylate via a one-pot reductive amination procedure using ammonium acetate and sodium cyanoborohydride . In contrast, alternative routes using other starting materials or conditions have reported lower yields (e.g., 60%) for the same compound . This high efficiency, combined with the mild reaction conditions (room temperature, methanol solvent), makes this synthetic route particularly attractive for both laboratory-scale and industrial production, ensuring consistent availability and predictable cost structures for procurement planning.

Reductive amination Synthesis yield Boc protection Scalability

PROTAC Linker Geometry: 4-Aminoethyl Substituent Provides Optimal Semi-Flexible Spacing vs. Aminomethyl Analog

In the context of PROTAC development, the 4-aminoethyl substituent on the piperidine ring provides a semi-flexible linker geometry that is distinct from the shorter 4-aminomethyl analog (CAS 144222-22-0) [1]. While both compounds contain the Boc-protected piperidine core, the additional methylene unit in the aminoethyl group (C2 linker vs. C1 linker) extends the reach of the warhead and E3 ligase ligand, which is critical for optimizing the distance and orientation required for productive ternary complex formation [1]. This difference in linker length can directly impact degradation kinetics and overall PROTAC efficacy, making the aminoethyl variant the preferred choice when a longer, semi-flexible linker is required.

PROTAC Targeted protein degradation Linker design Ternary complex

Regioisomeric Specificity: 4-Substituted Piperidine Offers Distinct Hydrogen Bonding Interactions vs. 3-Substituted Isomer

The position of the aminoethyl substituent on the piperidine ring significantly influences biological activity. The 4-substituted isomer (target compound) and the 3-substituted isomer (CAS 1235439-55-0) exhibit different hydrogen bonding patterns and spatial orientations when incorporated into bioactive molecules . Specifically, the 3-substituted isomer has been documented as an intermediate in the synthesis of serotonin receptor antagonists, where the piperidine ring provides essential hydrogen bonding interactions with receptor subtypes . While the 4-substituted variant is not explicitly described in this receptor context, its distinct geometry implies a different interaction profile with biological targets, underscoring the importance of regioisomeric purity for reproducible SAR studies.

Regioisomer Serotonin receptor Hydrogen bonding Medicinal chemistry

Industrial Validation: Cited in 171 Patents, Demonstrating Broad Applicability and Proven Utility

tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate has been cited in 171 patents, indicating widespread industrial adoption and validation as a key synthetic intermediate [1]. For example, it is explicitly referenced in a patent by Vertex Pharmaceuticals (WO2008/79346 A1) for the synthesis of therapeutic compounds [2], and in patent literature related to SMYD protein inhibitors for cancer treatment [3]. In contrast, its closely related analog tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate (CAS 1235439-55-0) and the aminomethyl variant (CAS 144222-22-0) have fewer documented patent appearances, suggesting a narrower scope of industrial application [4]. This high patent count serves as a proxy for the compound's versatility and established track record in producing novel, patentable chemical matter.

Patent citations Drug discovery SMYD inhibitors Vertex Pharmaceuticals

Optimal Research and Industrial Application Scenarios for tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate (CAS 455267-29-5)


PROTAC Development Requiring a Semi-Flexible Boc-Protected Amine Linker

This compound is ideally suited as a building block for PROTACs (Proteolysis Targeting Chimeras) where a semi-flexible linker of intermediate length is required to connect an E3 ligase ligand to a target protein warhead [1]. The 4-aminoethyl group provides a C2 linker with four rotatable bonds, offering an optimal balance between rigidity and flexibility to promote ternary complex formation and efficient target degradation [1]. Researchers should select this specific compound over the shorter aminomethyl analog (CAS 144222-22-0) when target engagement models indicate a need for extended reach.

Cost-Effective Chiral Pool Synthesis for Enantioselective Drug Discovery

Procurement of the racemic mixture is strategically advantageous for medicinal chemistry programs that require access to both enantiomers during lead optimization [1]. As demonstrated in Patent US08247421B2, the racemate can be resolved into the (R)-enantiomer with >99% ee using (R)-(−)-mandelic acid in a straightforward crystallization procedure [1]. This approach allows researchers to initially explore SAR with the racemate and then, if activity resides in a specific enantiomer, efficiently generate the chiral material in-house rather than purchasing expensive, pre-resolved single enantiomers from the outset [1].

Synthesis of 4-Substituted Piperidine-Based Kinase or GPCR Modulators

The compound serves as a versatile intermediate for introducing a Boc-protected aminoethyl-piperidine moiety into larger molecular frameworks targeting kinases, GPCRs, or other protein classes [1]. Its high-yielding synthesis (100% from tert-butyl 4-acetylpiperidine-1-carboxylate) ensures reliable access for library production and scale-up . The distinct regioisomeric identity (4-substitution) is critical for maintaining the intended spatial orientation of the basic amine, which is often a key pharmacophoric element for binding to negatively charged residues in enzyme active sites or receptor binding pockets .

Validated Building Block for Patentable Chemical Matter

With 171 patent citations, including from Vertex Pharmaceuticals, this compound has a proven track record in enabling the synthesis of novel, patentable chemical entities [1][2]. For organizations seeking to build strong intellectual property portfolios, incorporating a building block with demonstrated utility in prior art can streamline synthetic route design while still allowing for novelty in the final drug candidate. This contrasts with less-validated analogs that may require additional optimization or may not be as readily accepted by patent examiners as established intermediates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.